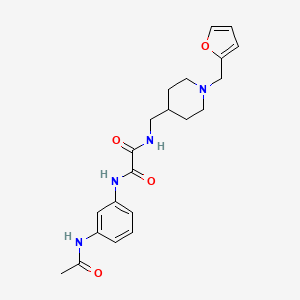

4-(Morpholin-4-yl)oxolan-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

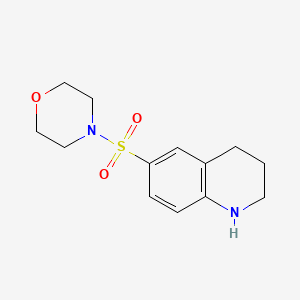

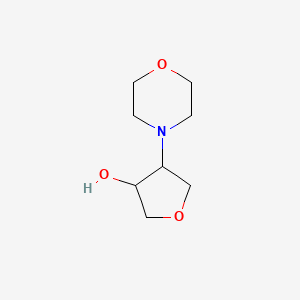

4-(Morpholin-4-yl)oxolan-3-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a cyclic ether that contains a morpholine ring and a hydroxyl group. This compound has been synthesized using various methods, including catalytic hydrogenation and ring-opening reactions. Its mechanism of action involves its ability to act as a chiral auxiliary in asymmetric synthesis and as a ligand in metal-catalyzed reactions.

Scientific Research Applications

Synthesis and Characterization 4-(Morpholin-4-yl)oxolan-3-ol and its derivatives are synthesized for various applications, including biological activities. For instance, a derivative synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride was characterized by NMR, IR, and Mass spectral studies. This compound exhibited significant anti-TB and antimicrobial activities, showcasing its potential in medicinal chemistry (Mamatha S.V et al., 2019).

Pharmacophores for PI3K-AKT-mTOR Pathway Inhibition Another research highlighted the role of morpholine derivatives as privileged pharmacophores for PI3K and PIKKs inhibition. The study explored non-nitrogen containing morpholine isosteres, demonstrating their application in potent selective dual inhibitors of mTORC1 and mTORC2, thus underscoring the chemical versatility and therapeutic potential of morpholine derivatives (H. Hobbs et al., 2019).

Medicinal Chemistry Applications Morpholines are extensively utilized in medicinal and organic chemistry due to their catalytic, auxiliary, biologically active substance roles, and as building blocks for drug synthesis. Their incorporation into compounds has been linked with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, highlighting their significance in the development of new therapeutic agents (V. Palchikov, 2013).

Chemical Properties and Industrial Importance The chemical manipulations on morpholine-based molecules through structure-activity relationship strategy have developed many candidates of therapeutic significance. Morpholine’s feasible physicochemical properties, such as polarity and solubility, along with its low cost and wide availability, make it a suitable candidate for the synthesis of potent drugs, demonstrating its great industrial importance (Kumar Rupak et al., 2016).

Synthetic and Structural Insights Studies have also focused on the synthesis of morpholine derivatives and their incorporation into drugs. For instance, an orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral clinical administration was developed, showcasing the utility of morpholine derivatives in enhancing the pharmacokinetic profiles of therapeutic agents (T. Harrison et al., 2001).

properties

IUPAC Name |

4-morpholin-4-yloxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c10-8-6-12-5-7(8)9-1-3-11-4-2-9/h7-8,10H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYLUMCDPBJOSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2COCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-5-fluoro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-thienyl}benzamide](/img/structure/B2471131.png)

![4-{[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(4-methylphenyl)amino]methyl}-2-methoxyphenol](/img/structure/B2471133.png)

![Furan-2-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2471137.png)

![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2471147.png)